1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperazine oxalate
Overview
Description
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperazine oxalate is a useful research compound. Its molecular formula is C15H20Cl2N2O5 and its molecular weight is 379.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.0749271 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : Research on compounds related to 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperazine oxalate includes studies on the synthesis of related piperazine derivatives. For instance, the hydrolysis of compounds derived from reactions with amines, as studied by Iwanami et al. (1964), provides insights into the chemical behavior of similar compounds (Iwanami et al., 1964).
Characterization of Related Compounds : Chang et al. (2001) synthesized and characterized new iron phosphatooxalates, showing the application of similar chemical frameworks in the development of new compounds (Chang et al., 2001).
Chemical Reactions and Intermediates
- Reaction Products : The study of the reaction products of related compounds, like 2,4-dichlorophenoxyacetic acid by Sun and Pignatello (1993), provides a deeper understanding of the chemical pathways and potential applications of this compound (Sun & Pignatello, 1993).
Biological and Pharmacological Studies
- Pharmacological Effects : Pytka et al. (2015) explored the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, demonstrating the potential biomedical applications of compounds structurally related to this compound (Pytka et al., 2015).
Environmental Impact Studies
- Degradation and Toxicity Studies : Research by Lavy et al. (1973) on the degradation of compounds like 2,4-D in soil contributes to understanding the environmental impact of related chemicals, which is essential for assessing the safety and application of this compound in various contexts (Lavy et al., 1973).
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O.C2H2O4/c1-16-4-6-17(7-5-16)8-9-18-11-2-3-12(14)13(15)10-11;3-1(4)2(5)6/h2-3,10H,4-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWCYQLKLJVQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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